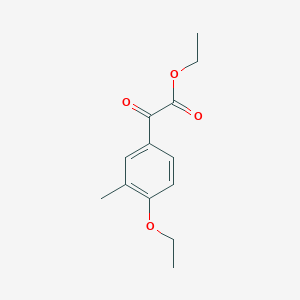

Ethyl 4-ethoxy-3-methylbenzoylformate

Description

Ethyl 4-ethoxy-3-methylbenzoylformate (CAS: 462069-97-2) is an ester derivative featuring a benzoylformate backbone substituted with ethoxy and methyl groups at the 4- and 3-positions of the aromatic ring, respectively. This compound has been historically utilized in synthetic organic chemistry, particularly in the preparation of heterocyclic frameworks and intermediates for bioactive molecules . According to CymitQuimica, it was commercially available with a purity of ≥95% but is now listed as a discontinued product, likely due to challenges in synthesis scalability or niche application demand .

Properties

IUPAC Name |

ethyl 2-(4-ethoxy-3-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-11-7-6-10(8-9(11)3)12(14)13(15)17-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSHFQWXHYCICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 4-ethoxy-3-methylbenzoylformate is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-ethoxy-3-methylbenzoylformate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-ethoxy-3-methylbenzoylformate belongs to a class of substituted aromatic esters. Below is a detailed comparison with two structurally analogous compounds from the same commercial source (CymitQuimica), highlighting key differences in substituents, functional groups, and commercial status:

Structural and Functional Differences

Substituent Effects on Reactivity: this compound’s ethoxy and methyl groups enhance steric hindrance compared to the n-pentoxy group in 1-(3-Methyl-4-n-pentoxyphenyl)ethanol. This likely reduces nucleophilic attack susceptibility at the aromatic ring . The ethyl ester group in the target compound contrasts with the carboxylic acid moiety in 2-(4-((2-Methoxyphenyl)carbamoyl)phenoxy)acetic acid, which may influence solubility (ester vs. acid) and reactivity in coupling reactions .

Synthetic Utility: this compound’s ester functionality makes it a precursor for keto-enol tautomerization reactions, whereas the hydroxyl group in 1-(3-Methyl-4-n-pentoxyphenyl)ethanol could serve as a site for further derivatization (e.g., etherification) .

For example, this compound’s discontinued status may reflect its niche role in specialized syntheses .

Research Findings and Limitations

- Synthetic Challenges : The preparation of such substituted benzoylformates often requires multi-step protocols involving alkylation, esterification, and purification via column chromatography (as seen in similar syntheses of 4-substituted benzaldehydes; ). However, specific data on the target compound’s synthesis are scarce in the provided literature.

- Stability and Solubility: The ethoxy and methyl groups likely improve lipid solubility compared to polar analogs like 2-(4-((2-Methoxyphenyl)carbamoyl)phenoxy)acetic acid, but experimental data on partition coefficients (LogP) or stability under physiological conditions are absent.

Biological Activity

Ethyl 4-ethoxy-3-methylbenzoylformate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a benzoylformate moiety. This configuration contributes to its reactivity and interaction with biological systems. The molecular formula can be represented as .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity. Studies have shown that it can effectively inhibit enzymes involved in inflammatory pathways, suggesting a role in anti-inflammatory therapies.

Anti-Cancer Activity

Preliminary studies have indicated that this compound may possess anti-cancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Table 2: Anti-Cancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. This includes:

- Enzyme Binding: The compound may bind to the active sites of enzymes, inhibiting their function and leading to decreased cellular activity.

- Cell Membrane Interaction: Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

- Signal Transduction Pathways: It may influence signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

- Study on Antimicrobial Activity : A recent study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.

- Cancer Research : Research conducted at a leading cancer institute evaluated the compound's effects on breast cancer cells. Results indicated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.